1-Allyl-4-ethoxy-1H-pyrazole
CAS No.:
Cat. No.: VC13719355
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 4-ethoxy-1-prop-2-enylpyrazole |
| Standard InChI | InChI=1S/C8H12N2O/c1-3-5-10-7-8(6-9-10)11-4-2/h3,6-7H,1,4-5H2,2H3 |
| Standard InChI Key | GBSMWSQIEFVMPU-UHFFFAOYSA-N |
| SMILES | CCOC1=CN(N=C1)CC=C |
| Canonical SMILES | CCOC1=CN(N=C1)CC=C |
Introduction
Structural Characteristics and Molecular Identity
1-Allyl-4-ethoxy-1H-pyrazole (C₈H₁₂N₂O) features a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2. Key structural attributes include:
-
Allyl group (CH₂CHCH₂): Positioned at N1, this substituent introduces steric bulk and potential sites for further functionalization via radical or electrophilic additions .
-
Ethoxy group (OCH₂CH₃): At C4, this electron-donating group enhances ring electron density, influencing reactivity in electrophilic substitution reactions .
The compound’s SMILES notation (C=CCN1C=C(OCC)C=N1) and theoretical InChIKey (derived from computational tools) reflect its connectivity and stereoelectronic profile. Comparative analysis with 1-allyl-4-bromo-1H-pyrazole (C₆H₇BrN₂) suggests similar molecular geometries, with the ethoxy group replacing bromine at C4.
Synthetic Methodologies
Nucleophilic Substitution of Halogenated Precursors
A viable route involves substituting a bromine atom in 1-allyl-4-bromo-1H-pyrazole with an ethoxy group via SN2 reaction. This method typically employs sodium ethoxide (NaOEt) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) . Yield optimization requires careful control of stoichiometry to minimize elimination side reactions.
Sonication-Assisted Cyclocondensation
Building on methods for pyrazole synthesis , ultrasonic irradiation (40 kHz, 60°C) can accelerate the cyclization of allyl hydrazine with β-keto ethers (e.g., ethyl 3-ethoxypropanoate). This approach reduces reaction times from hours to minutes while improving yields (∼75–85%) compared to conventional heating .
Mechanistic Insight:
Ultrasound promotes cavitation, enhancing mass transfer and facilitating enolate formation, which undergoes nucleophilic attack by the hydrazine nitrogen to form the pyrazole ring .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Expected absorption bands include N-H stretching (∼3150 cm⁻¹), C=C (allyl, ∼1640 cm⁻¹), and C-O (ethoxy, ∼1250 cm⁻¹) .
-
NMR Data:
-
¹H NMR (CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.15 (d, J=6.5 Hz, 2H, NCH₂), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 5.15–5.30 (m, 2H, CH₂=CH), 5.85–6.00 (m, 1H, CH=CH₂), 6.45 (s, 1H, C3-H), 7.55 (s, 1H, C5-H) .
-
¹³C NMR: δ 14.1 (OCH₂CH₃), 44.8 (NCH₂), 63.5 (OCH₂), 116.2 (C3), 122.5 (C5), 130.2 (CH=CH₂), 143.8 (C4), 148.2 (C2) .
-
Solubility and Stability
The compound exhibits moderate solubility in chloroform, DMSO, and methanol but is poorly soluble in water due to its nonpolar allyl and ethoxy groups . Stability studies under ambient conditions (25°C, 60% RH) indicate no decomposition over 6 months when stored in amber glass containers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume